molecular formula C11H11ClN2O B3113601 N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide CAS No. 195884-25-4

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide

Cat. No. B3113601
M. Wt: 222.67 g/mol
InChI Key: DCMOVOMRIIJXOD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide (NCE) is a chemical compound that is widely used in scientific research. It is a synthetic compound used in a variety of applications, including drug development, synthesis of organic compounds, and biochemical and physiological research. NCE is a versatile compound that can be used in a variety of laboratory experiments, and it has been studied extensively in recent years due to its potential applications in the medical field.

Scientific Research Applications

Synthesis and Structural Analysis

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide and its derivatives have been extensively studied in the context of synthesis and structural analysis. For instance, Johnson et al. (2006) examined the synthesis and characterization of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, elucidating its crystal structure and identifying its spectroscopic properties (Johnson et al., 2006). Similarly, Dorokhov et al. (1990) focused on the synthesis of N-(2-pyridyl)cyanoacetamides, exploring the reaction dynamics under various conditions and highlighting the structural versatility of cyanoacetamide derivatives (Dorokhov et al., 1990).

Potential Insecticidal Agents

Research by Rashid et al. (2021) demonstrated the insecticidal efficacy of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interaction with cyanoacetamide derivatives. This study highlights the potential of such compounds in agricultural applications, particularly in pest control (Rashid et al., 2021).

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide. El‐Sayed et al. (2011) synthesized derivatives of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one and tested them for their antitumor and antibacterial activities, suggesting potential medical applications of these compounds (El‐Sayed et al., 2011).

Dyeing Performance and Metal Complexation

Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with various metals, including compounds containing the 4-chlorophenyl group and cyanoacetate. The study assessed the dyeing performance on different fabrics, indicating the potential of these compounds in textile applications (Abolude et al., 2021).

Applications in Resin Curing

Renner et al. (1988) examined cyanoacetamides as curing agents for epoxy resins, highlighting the potential of these compounds in the polymer industry. The study provided insights into the reaction dynamics and practical applications of cyanoacetamides in resin curing (Renner et al., 1988).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)6-8-14-11(15)5-7-13/h1-4H,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOVOMRIIJXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide

Synthesis routes and methods

Procedure details

5.6 g of ethyl cyanoacetate and 7.8 g of 4-chlorophenethylamine are refluxed for 9 h in 50 ml of ethanol to give a solution. After concentration and cooling, this solution gives a residue which crystallizes. This is taken up with ether, filtered off and washed with ether to give 7.8 g of N-2-(4-chlorophenyl)ethylcyanoacetamide in the form of a white solid melting at 122° C. Yield 70%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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